4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15885705
InChI: InChI=1S/C9H4BrF3IN/c10-5-1-4(9(11,12)13)2-7-8(5)6(14)3-15-7/h1-3,15H
SMILES:
Molecular Formula: C9H4BrF3IN
Molecular Weight: 389.94 g/mol

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole

CAS No.:

Cat. No.: VC15885705

Molecular Formula: C9H4BrF3IN

Molecular Weight: 389.94 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole -

Specification

Molecular Formula C9H4BrF3IN
Molecular Weight 389.94 g/mol
IUPAC Name 4-bromo-3-iodo-6-(trifluoromethyl)-1H-indole
Standard InChI InChI=1S/C9H4BrF3IN/c10-5-1-4(9(11,12)13)2-7-8(5)6(14)3-15-7/h1-3,15H
Standard InChI Key GHWHBTSNNBQKCA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C2=C1NC=C2I)Br)C(F)(F)F

Introduction

4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole is a complex heterocyclic compound belonging to the indole family. It features a bromine atom, an iodine atom, and a trifluoromethyl group attached to the indole ring, which imparts unique structural and functional properties. This compound is of significant interest in medicinal chemistry and material sciences due to its potential biological activities and applications in drug development.

Synthesis of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole

The synthesis of this compound typically involves multi-step synthetic routes, including halogenation reactions. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the synthesis progress and confirm the structure of the synthesized compound.

Synthetic Steps

  • Halogenation Reactions: These are critical for introducing bromine and iodine substituents onto the indole ring.

  • Trifluoromethylation: This step involves the incorporation of the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

  • Purification Techniques: TLC and NMR are essential for ensuring the purity and correct structure of the final product.

Biological Activities and Applications

Compounds with similar structures to 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole have shown diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of halogens (bromine and iodine) can enhance binding affinity to biological targets, potentially inhibiting enzyme activity or disrupting cellular processes. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which are advantageous in drug development.

Chemical Reactivity

The reactivity of 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole is influenced by the electronic effects of the bromine and iodine substituents. These groups can stabilize or destabilize intermediates formed during chemical reactions, affecting the compound's participation in various chemical transformations.

Reactivity Patterns

  • Halogen Substitution: The bromine and iodine atoms can undergo substitution reactions.

  • Trifluoromethyl Group Effects: Enhances lipophilicity and can influence reaction pathways.

Research Findings and Future Directions

Research on 4-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole and similar compounds highlights their potential in medicinal chemistry. Further studies are needed to fully explore their biological activities and optimize their synthesis for pharmaceutical applications.

Future Research Directions

  • Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.

  • Biological Activity Screening: Comprehensive screening for various biological activities.

  • Drug Development: Exploring the compound's potential as a lead molecule in drug discovery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator